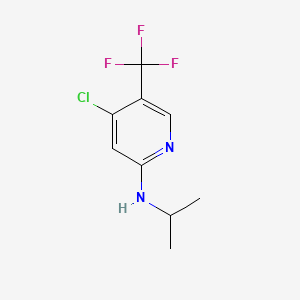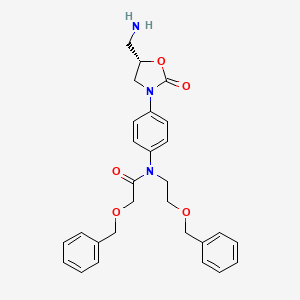
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a complex organic compound that is a derivative of Rivaroxaban, a well-known anticoagulant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Chlorothiophene Ring: This can be achieved through the chlorination of thiophene-2-carboxylic acid.
Introduction of Benzyloxy Groups: This step involves the reaction of the intermediate with benzyl alcohol under specific conditions to form benzyloxy derivatives.
Formation of the Diol Structure:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: As a derivative of Rivaroxaban, it may have potential anticoagulant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol involves its interaction with specific molecular targets. The chlorothiophene ring and benzyloxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rivaroxaban: The parent compound, known for its anticoagulant properties.
5-Chlorothiophene-2-carboxamide: A simpler compound with a similar chlorothiophene structure.
Benzyloxy derivatives: Compounds with benzyloxy groups that exhibit similar chemical properties.
Uniqueness
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is unique due to its combination of a chlorothiophene ring, benzyloxy groups, and a diol structure
Eigenschaften
Molekularformel |
C28H31N3O5 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
N-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C28H31N3O5/c29-17-26-18-31(28(33)36-26)25-13-11-24(12-14-25)30(15-16-34-19-22-7-3-1-4-8-22)27(32)21-35-20-23-9-5-2-6-10-23/h1-14,26H,15-21,29H2/t26-/m0/s1 |
InChI-Schlüssel |
MQDCMLLYEPAVQJ-SANMLTNESA-N |
Isomerische SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)



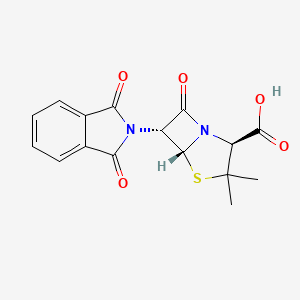
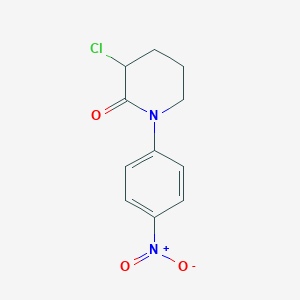
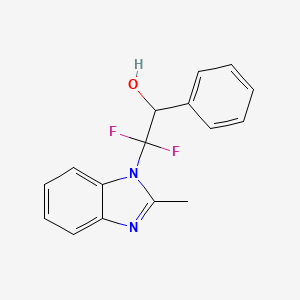
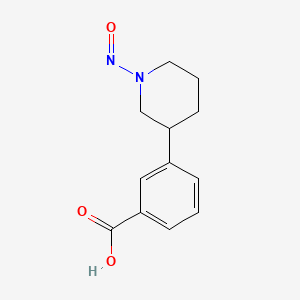
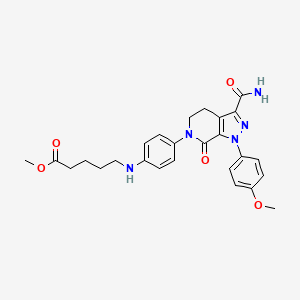
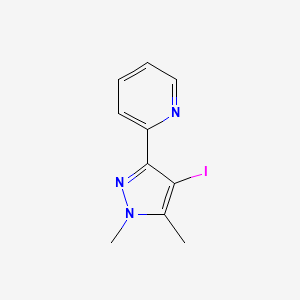
![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)
